![molecular formula C20H12BrNO6 B2425694 2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide CAS No. 896035-46-4](/img/structure/B2425694.png)
2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide, also known as BOC-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOC-3 is a derivative of coumarin, which is a natural compound found in many plants and has been used in traditional medicine for centuries. BOC-3 has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Newer Schiff Bases and Thiazolidinone derivatives synthesized from 2-bromo-N-(phenylsulfonyl)acetamide derivatives displayed significant antibacterial and antifungal activities (Fahim & Ismael, 2019). Furthermore, certain coumarin derivatives have been noted for their enhanced antibacterial activity against strains like E. coli, S. aureus, and B. subtilis, indicating the potential of such compounds in treating bacterial infections (Hamdi et al., 2012).
Antinociceptive Activity
Compounds related to the target molecule have been explored for their antinociceptive properties, providing insights into potential pain management applications. For instance, derivatives of 4-(1-methoxycarbonylcyclohexyl)-and 6-bromo-4-(1-methoxycarbonylcyclohexyl)-2-oxochromane-3-carboxylic acids demonstrated antinociceptive activity, highlighting their potential in developing new pain relief medications (Kirillov et al., 2015).
Antituberculosis Potential
A series of 2-(quinolin-4-yloxy)acetamides have been identified as potent and selective in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth, showing activity against both drug-susceptible and drug-resistant strains. These findings indicate the value of this compound class in tuberculosis treatment research, suggesting a promising avenue for the development of new antitubercular agents (Giacobbo et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that their targets may include bacterial proteins or enzymes.
Mode of Action
It is known that coumarin derivatives can inhibit bacterial dna gyrase , an enzyme that is essential for DNA replication in bacteria. This suggests that 2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide might interact with its targets in a similar manner, leading to the inhibition of bacterial growth.
Biochemical Pathways
The inhibition of dna gyrase can disrupt dna replication, leading to the cessation of bacterial growth . This suggests that the compound might affect the DNA replication pathway in bacteria.
Result of Action
Similar compounds have been found to exert significant inhibitory activity against the growth of tested bacterial strains . This suggests that the compound might have a similar effect.
Propiedades
IUPAC Name |
2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO6/c21-11-1-4-16-10(5-11)6-15(20(25)28-16)14-8-19(24)27-17-7-12(2-3-13(14)17)26-9-18(22)23/h1-8H,9H2,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXIKQKKMHYQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)N)OC(=O)C=C2C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylsulfanyl-1-oxaspiro[2.5]octane](/img/structure/B2425611.png)
![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2425612.png)
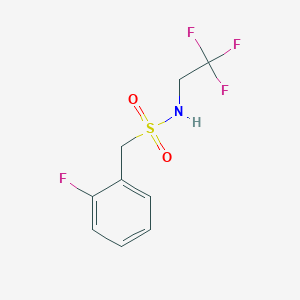
![(4aS,7aS)-Octahydropyrrolo[3,4-b]morpholine dihydrochloride](/img/structure/B2425614.png)
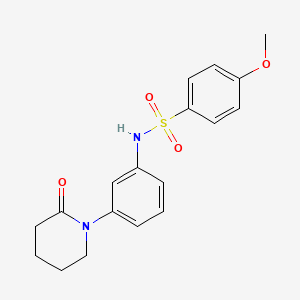

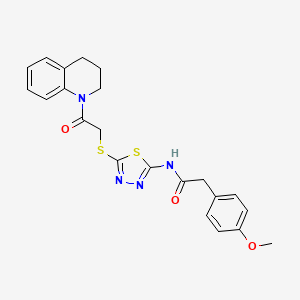
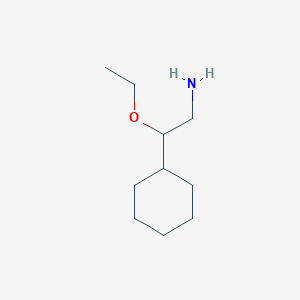
![3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2425622.png)
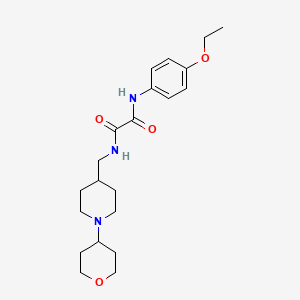
![1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2425626.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2425628.png)
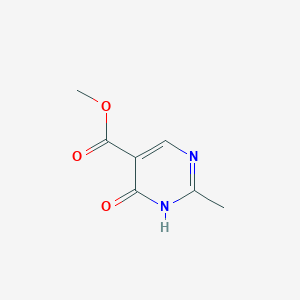
![Methyl[4-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2425634.png)